Bacitracin B2 (Ikai et al.)
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Overview
Description
Bacitracin B2 is a cyclic polypeptide antibiotic produced by certain strains of Bacillus licheniformis and Bacillus subtilis . It is one of the major components of the bacitracin complex, which also includes bacitracin A, B1, and B3 . Bacitracin B2 is known for its potent antimicrobial activity, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacitracin B2 is synthesized through nonribosomal peptide synthesis (NRPS) pathways in Bacillus species . The biosynthesis involves the incorporation of proteinogenic and nonproteinogenic amino acids, as well as unique building blocks like thiazoline or thiazole .
Industrial Production Methods: Industrial production of bacitracin B2 typically involves the fermentation of Bacillus licheniformis or Bacillus subtilis strains under controlled conditions . The fermentation broth is then subjected to extraction and purification processes to isolate bacitracin B2 along with other bacitracin components .
Chemical Reactions Analysis
Types of Reactions: Bacitracin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of bacitracin B2 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bacitracin B2 can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
Bacitracin B2 has a wide range of scientific research applications:
Chemistry: In chemistry, bacitracin B2 is used as a model compound for studying peptide synthesis and modification . Its complex structure and unique building blocks make it an interesting subject for synthetic chemists .
Biology: In biology, bacitracin B2 is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cell walls . It is also used in research on peptide transport and metabolism .
Medicine: In medicine, bacitracin B2 is used as an antibiotic for treating infections caused by Gram-positive bacteria . It is often included in topical formulations for wound care and skin infections .
Industry: In industry, bacitracin B2 is used in the production of animal feed additives to promote growth and prevent infections in livestock . It is also used in the formulation of various pharmaceutical products .
Mechanism of Action
Bacitracin B2 exerts its effects by interfering with the synthesis of bacterial cell walls . It binds to the undecaprenyl pyrophosphate (UPP) carrier molecule, which is essential for the transport of peptidoglycan precursors across the bacterial cell membrane . By inhibiting this process, bacitracin B2 prevents the formation of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
- Bacitracin A
- Bacitracin B1
- Bacitracin B3
- Bacitracin F
Comparison: Bacitracin B2 is similar to other bacitracin components in terms of its structure and antimicrobial activity . it is unique in its specific amino acid composition and the presence of certain nonproteinogenic amino acids . This gives bacitracin B2 distinct properties and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C65H101N17O16S |
---|---|
Molecular Weight |
1408.7 g/mol |
IUPAC Name |
4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87) |
InChI Key |
CDTJNKFURPZXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N |
Origin of Product |
United States |
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